molecular formula C17H18ClNOS2 B2681362 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 1795302-34-9

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2681362
CAS No.: 1795302-34-9
M. Wt: 351.91
InChI Key: CVBBEZNMJLKVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and thiophene groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone include other thiazepane derivatives and compounds with chlorophenyl or thiophene groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-22-16)17(20)11-13-6-9-21-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBBEZNMJLKVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.